molecular formula C8H8Cl2N2O2 B2886979 Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate CAS No. 2248406-84-8

Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate

Cat. No. B2886979
CAS RN: 2248406-84-8
M. Wt: 235.06
InChI Key: JRBAZWIBUULCKY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate, also known as DACPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DACPD is a pyridine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate varies depending on the application. In medicinal chemistry, Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agriculture, Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has been shown to inhibit the growth of weeds by inhibiting the activity of key enzymes involved in plant growth. In material science, Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has been shown to act as a precursor for the synthesis of various materials, including metal-organic frameworks.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate also vary depending on the application. In medicinal chemistry, Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in normal cells. In agriculture, Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has been shown to inhibit the activity of key enzymes involved in plant growth, leading to stunted growth and death of weeds. In material science, Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has been shown to act as a precursor for the synthesis of various materials, including metal-organic frameworks, which have potential applications in gas storage and separation.

Advantages and Limitations for Lab Experiments

Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has several advantages and limitations for lab experiments. One advantage is its ease of synthesis using various methods. Another advantage is its potential applications in various fields, including medicinal chemistry, agriculture, and material science. However, one limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate. In medicinal chemistry, further studies are needed to explore its potential as an anticancer agent, including its efficacy in animal models and its potential for combination therapy with other anticancer agents. In agriculture, further studies are needed to explore its potential as a herbicide, including its efficacy in field trials and its potential for use in sustainable agriculture. In material science, further studies are needed to explore its potential as a precursor for the synthesis of various materials, including metal-organic frameworks with novel properties.

Synthesis Methods

Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Suzuki-Miyaura coupling reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 2,6-dichloropyridine-3-carbaldehyde, and ammonium acetate in ethanol, followed by reduction with sodium borohydride. The Gewald reaction involves the reaction of ethyl 2-cyanoacetate, 2,6-dichloropyridine-3-carbaldehyde, and elemental sulfur in the presence of base. The Suzuki-Miyaura coupling reaction involves the reaction of 2,6-dichloropyridine-3-boronic acid, ethyl 2-bromoacetate, and a palladium catalyst in the presence of base.

Scientific Research Applications

Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells. In agriculture, Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has been studied as a potential herbicide, as it has been shown to inhibit the growth of weeds. In material science, Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has been explored as a potential precursor for the synthesis of various materials, including metal-organic frameworks.

properties

IUPAC Name

ethyl 3-amino-5,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)6-5(11)3-4(9)7(10)12-6/h3H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBAZWIBUULCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate

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